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Compound of Interest

Compound Name:
3-[3-(trifluoromethyl)phenyl]propyl

methanesulfonate

Cat. No.: B601906 Get Quote

A critical step in the synthesis of Cinacalcet, a calcimimetic agent for the treatment of

hyperparathyroidism, involves the N-alkylation of a chiral sulfinamide intermediate. The choice

of the leaving group on the alkylating agent significantly influences the reaction's efficiency.

This guide provides a detailed comparison of using a bromo versus an iodo leaving group in

this key synthetic step, supported by experimental data on reaction yields and product purity.

Performance Comparison: Bromo vs. Iodo Leaving
Groups
The central reaction involves the N-alkylation of (R)-N-(1-(naphthalen-1-yl)ethyl)-tert-

butanesulfinamide with either 1-(3-bromopropyl)-3-(trifluoromethyl)benzene or 1-(3-

iodopropyl)-3-(trifluoromethyl)benzene. Experimental data indicates that the iodo derivative

provides a moderately higher yield of the desired Cinacalcet precursor under similar reaction

conditions.

Leaving Group Precursor Purity (GC) N-Alkylation Product Yield

Bromo (-Br) 99.0%[1] 40%[1]

Iodo (-I) 99.45%[1] 44%[1]
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Table 1: Comparison of yield and purity for the synthesis of a Cinacalcet precursor using

different leaving groups.

Synthetic Pathway Overview
The following diagram illustrates the synthetic route to the key intermediates and the

subsequent N-alkylation step where the leaving groups are varied.

Intermediate Preparation

N-Alkylation

3-(3-trifluoromethylphenyl)propan-1-ol

1-(3-bromopropyl)-3-
(trifluoromethyl)benzene

aq. HBr (82% yield)

1-(3-iodopropyl)-3-
(trifluoromethyl)benzene

I2, PPh3, Imidazole (85% yield)

Cinacalcet Precursor

LiHMDS, DMF (40% yield) LiHMDS, DMF (44% yield)

(R)-N-(1-(naphthalen-1-yl)ethyl)-
tert-butanesulfinamide

Click to download full resolution via product page

Figure 1: Synthesis of Cinacalcet precursor via N-alkylation.

Experimental Protocols
The following protocols are based on the procedures described in the Beilstein Journal of

Organic Chemistry.[1]

Synthesis of 1-(3-bromopropyl)-3-
(trifluoromethyl)benzene
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To a solution of 3-(3-trifluoromethylphenyl)propan-1-ol (50.0 g, 0.244 mol) in 48% aqueous

hydrobromic acid (400.0 mL) was heated under reflux for 15 hours. After completion of the

reaction, the mixture was cooled to room temperature, and the organic layer was separated.

The crude product was purified by passing it through a silica gel plug with n-hexane to afford

the title compound.

Yield: 53.6 g (82%)

Purity (GC): 99.0%[1]

Synthesis of 1-(3-iodopropyl)-3-(trifluoromethyl)benzene
To a solution of 3-(3-trifluoromethylphenyl)propan-1-ol (50.0 g, 0.244 mol) in dichloromethane

(150.0 mL), imidazole (2.0 g, 0.029 mol) and triphenylphosphine (70.64 g, 0.269 mol) were

added at room temperature. Molecular iodine (68.2 g, 0.269 mol) was then added portion-wise

over 30 minutes. The reaction mixture was stirred at room temperature for 2 hours. After

completion, the reaction was quenched with 10% aqueous sodium thiosulfate solution. The

organic layer was separated, washed with brine, dried over anhydrous sodium sulfate, and

concentrated under reduced pressure to give the crude product, which was purified by column

chromatography.

Yield: 65.3 g (85%)

Purity (GC): 99.45%[1]

N-Alkylation of (R)-N-(1-(naphthalen-1-yl)ethyl)-tert-
butanesulfinamide
(R)-N-(1-(naphthalen-1-yl)ethyl)-tert-butanesulfinamide (3.0 g, 0.010 mol) was dissolved in

dimethylformamide (9.0 mL) at room temperature under a nitrogen atmosphere. To this

solution, lithium bis(trimethylsilyl)amide (LiHMDS) (2.0 equivalents) was added dropwise at -20

°C. After stirring for 10 minutes, either 1-(3-bromopropyl)-3-(trifluoromethyl)benzene or 1-(3-

iodopropyl)-3-(trifluoromethyl)benzene (1.0 equivalent) diluted with tetrahydrofuran (3.0 mL)

was added at -20 °C. The reaction mixture was slowly warmed to room temperature and stirred

for 6 hours. Upon completion, the reaction was quenched with 15% aqueous ammonium

chloride solution, and the product was extracted with ethyl acetate. The combined organic
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layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The

crude product was purified by column chromatography.

Yield with bromo-derivative: 40%[1]

Yield with iodo-derivative: 44%[1]

Conclusion
The selection of the leaving group in the N-alkylation step of Cinacalcet synthesis presents a

trade-off between the cost and reactivity of the alkylating agent. While the iodo derivative

provides a slightly higher yield, the bromo derivative may be a more cost-effective option for

large-scale production. Further optimization of reaction conditions, such as the use of different

bases or solvents, could potentially improve the yields for both pathways.[1] The purity of the

starting materials is high in both cases and does not appear to be a differentiating factor in the

selection of the leaving group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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